4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride
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Overview
Description
4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a sulfonyl chloride group, a trifluoromethyl group, and a chloro-substituted phenoxy group. This compound is of significant interest in various fields of scientific research and industrial applications due to its versatile chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with chlorosulfonic acid, resulting in the formation of the sulfonyl chloride derivative . The reaction is usually carried out under controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions that form sulfonamide or sulfone derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are frequently used under mild to moderate conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfones: Formed by the reaction with thiols or alcohols.
Scientific Research Applications
4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions . The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity patterns and applications. The presence of both the chloro and trifluoromethyl groups on the phenoxy ring enhances its chemical versatility compared to similar compounds.
Properties
CAS No. |
61721-47-9 |
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Molecular Formula |
C13H7Cl2F3O3S |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
4-[2-chloro-4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H7Cl2F3O3S/c14-11-7-8(13(16,17)18)1-6-12(11)21-9-2-4-10(5-3-9)22(15,19)20/h1-7H |
InChI Key |
KTDPPFXZFUDIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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